2-(dimethylamino)ethyl 2-[(Z)-1-(4-chlorophenyl)ethylideneamino]oxyacetate
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Overview
Description
[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a p-chloro-alpha-methylbenzylidene group and a 2-(dimethylamino)ethyl ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the p-chloro-alpha-methylbenzylidene intermediate: This step involves the reaction of p-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the p-chloro-alpha-methylbenzylidene intermediate.
Amination: The intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Esterification: The oxime is subsequently esterified with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of [((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of key pathways: The compound may inhibit key biochemical pathways, such as those involved in cell proliferation or signal transduction, resulting in therapeutic effects.
Comparison with Similar Compounds
[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester: can be compared with other similar compounds, such as:
[(alphaE)-p-Chloro-alpha-methylbenzylidene]amino]oxy]acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a 2-(dimethylamino)ethyl ester group.
[(alphaE)-p-Chloro-alpha-methylbenzylidene]amino]oxy]acetic acid methyl ester: Similar structure but with a methyl ester group instead of a 2-(dimethylamino)ethyl ester group.
The uniqueness of [((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester lies in its specific functional groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H19ClN2O3 |
---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-[(Z)-1-(4-chlorophenyl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C14H19ClN2O3/c1-11(12-4-6-13(15)7-5-12)16-20-10-14(18)19-9-8-17(2)3/h4-7H,8-10H2,1-3H3/b16-11- |
InChI Key |
TXUGZLRUFAAHAO-WJDWOHSUSA-N |
Isomeric SMILES |
C/C(=N/OCC(=O)OCCN(C)C)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=NOCC(=O)OCCN(C)C)C1=CC=C(C=C1)Cl |
Synonyms |
cloximate cloximate hydrochloride cloximate monohydrochloride, (E)-isome |
Origin of Product |
United States |
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